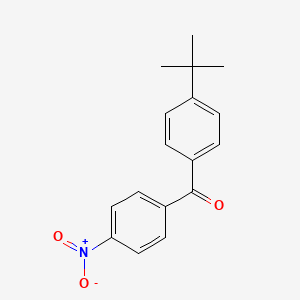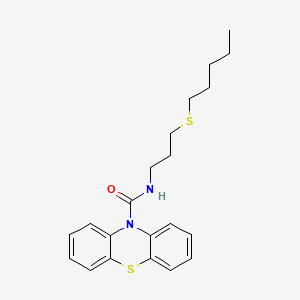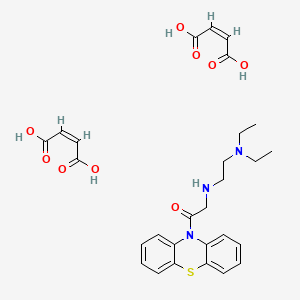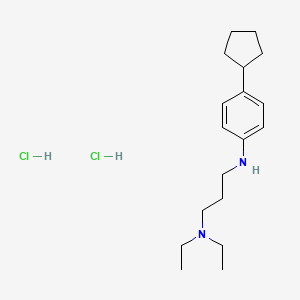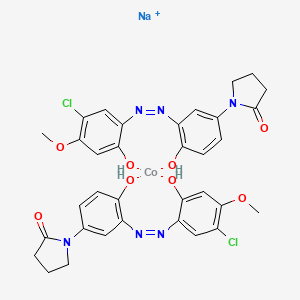
(Z)-Pralidoxime methylsulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Pralidoxime methylsulfonate is a chemical compound known for its potential applications in various fields, including medicine and chemistry. It is a derivative of pralidoxime, which is commonly used as an antidote for organophosphate poisoning. The addition of the methylsulfonate group enhances its solubility and stability, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Pralidoxime methylsulfonate typically involves the reaction of pralidoxime with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Pralidoxime+Methylsulfonyl chloride→(Z)-Pralidoxime methylsulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(Z)-Pralidoxime methylsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to the parent pralidoxime compound.
Substitution: The methylsulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Regeneration of pralidoxime.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(Z)-Pralidoxime methylsulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential as an antidote for organophosphate poisoning and its effects on biological systems.
Medicine: Investigated for its therapeutic potential in treating poisoning and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (Z)-Pralidoxime methylsulfonate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound reactivates acetylcholinesterase that has been inhibited by organophosphates, thereby restoring normal nerve function. The molecular targets include the active site of acetylcholinesterase, where the compound binds and facilitates the removal of the organophosphate inhibitor.
相似化合物的比较
Similar Compounds
Pralidoxime: The parent compound, used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime compound with similar antidotal properties.
Asoxime: A related compound with a different chemical structure but similar therapeutic effects.
Uniqueness
(Z)-Pralidoxime methylsulfonate is unique due to the presence of the methylsulfonate group, which enhances its solubility and stability compared to other oxime compounds. This makes it a valuable compound for research and industrial applications, offering advantages in terms of ease of use and effectiveness.
属性
CAS 编号 |
29603-50-7 |
|---|---|
分子式 |
C8H12N2O4S |
分子量 |
232.26 g/mol |
IUPAC 名称 |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
InChI 键 |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
手性 SMILES |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
规范 SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


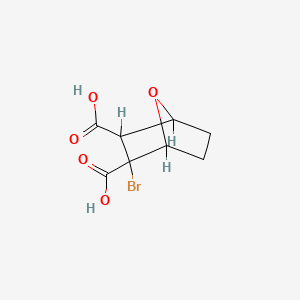
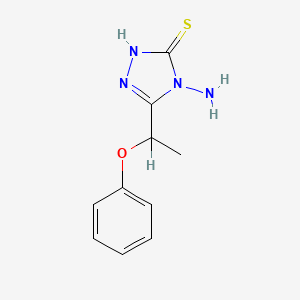
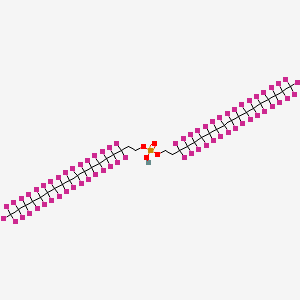
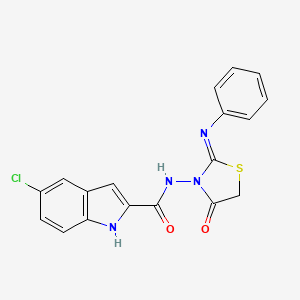
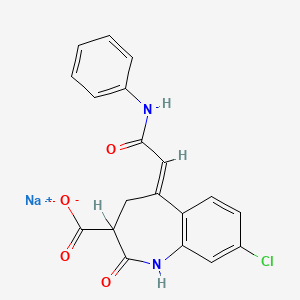
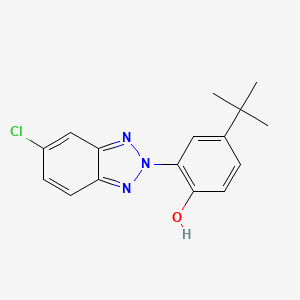
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)

